N-(4-acetylphenyl)-2-(2-methoxyethoxy)isonicotinamide
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Overview
Description
N-(4-acetylphenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as AMG-232, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. In
Scientific Research Applications
Directed Assembly of Copper(II)-carboxylates
Isonicotinamide has been utilized as a supramolecular reagent in the synthesis of Cu(II) complexes, demonstrating its versatility in creating a family of inorganic–organic hybrid materials. These materials feature infinite 1-D chains, highlighting the potential for constructing complex structures using isonicotinamide derivatives (Aakeröy et al., 2003).
Environmental Degradation of Surfactants
Research on the environmental degradation of alkylphenol ethoxylate surfactants, which are related to isonicotinamide derivatives through chemical interactions, sheds light on the fate of such compounds in natural settings. This includes their microbial degradation and the reduction of environmental contamination risks (Hawrelak et al., 1999).
Optoelectronic Device Applications
The synthesis and study of a 4-methoxy-substituted triphenylamine-containing homopolymer demonstrate the potential of isonicotinamide derivatives in optoelectronic applications. These materials show high fluorescence quantum efficiency and good thermal stability, indicating their suitability for use in devices like field effect transistors (Chen et al., 2008).
Synthesis of Substituted Phenols
Isonicotinamide derivatives have been implicated in the synthesis of substituted phenols, showcasing their role in chemical synthesis processes. This includes the creation of various organic compounds through condensation reactions, illustrating the compound's utility in organic synthesis (Chan & Brownbridge, 1981).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(20)13-3-5-15(6-4-13)19-17(21)14-7-8-18-16(11-14)23-10-9-22-2/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZABDGFULFHALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(2-methoxyethoxy)isonicotinamide |
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